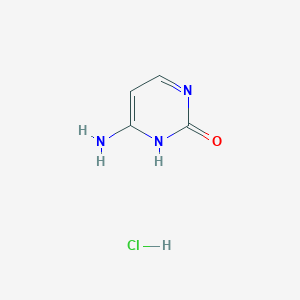

6-Aminopyrimidin-2(1H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Aminopyrimidin-2(1H)-one hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyrimidin-2(1H)-one hydrochloride typically involves the reaction of urea or its derivatives with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is refluxed in ethanol for several hours, followed by acidification to precipitate the product . Another method involves the alkylation of 6-amino-2-thiouracil with allyl, methallyl, or propargyl halides in the presence of bases, followed by halocyclization with iodine or bromine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

6-Aminopyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert it into different amino derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different biological activities and applications.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Aminopyrimidin-2(1H)-one hydrochloride has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Exhibits significant activity against various pathogens, including Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent .

- Antiviral Properties : The compound interferes with viral replication processes, making it a candidate for antiviral drug development.

- Antitumor Effects : In vitro studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth, particularly in hepatocellular carcinoma models .

The biological activity of this compound is attributed to its interaction with various biological targets, influencing several biochemical pathways:

- Mechanism of Action : Pyrimidine derivatives like this compound modulate nucleic acid synthesis and other cellular processes, leading to their pharmacological effects.

- Antitubercular Screening : Research demonstrated that this compound significantly inhibits the growth of Mycobacterium tuberculosis, supporting its potential use in treating tuberculosis.

- β-glucuronidase Inhibition Study : This study highlighted the compound's role in inhibiting β-glucuronidase, which may be relevant for therapeutic strategies against certain cancers .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in chemical synthesis and is utilized in the production of pharmaceuticals. Its unique chemical structure allows it to act as a building block for more complex pyrimidine derivatives used in various industrial applications.

Uniqueness of this compound

The presence of an amino group at the 6-position enhances its reactivity and biological activity compared to other pyrimidine derivatives. Its hydrochloride form improves solubility and stability, making it suitable for various applications.

Mécanisme D'action

The mechanism of action of 6-Aminopyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Aminopyrimidine-2,4(1H,3H)-dione: Another pyrimidine derivative with similar chemical properties.

2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic activities.

1H-pyrrolo[2,3-b]pyridine derivatives: Studied for their potential as fibroblast growth factor receptor inhibitors.

Uniqueness

6-Aminopyrimidin-2(1H)-one hydrochloride is unique due to its specific structure and the presence of an amino group at the 6-position, which imparts distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Activité Biologique

6-Aminopyrimidin-2(1H)-one hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, often referred to as a pyrimidinone, has been studied for its potential applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer treatments.

- Molecular Formula : C4H5N3O

- Molecular Weight : 111.102 g/mol

- Solubility : Soluble in water, which enhances its bioavailability.

- Melting Point : >300 °C

- Boiling Point : 445.8 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrimidine derivatives are known to modulate several biochemical pathways, leading to pharmacological effects such as:

- Antimicrobial Activity : Inhibits the growth of bacteria and fungi by disrupting nucleic acid synthesis.

- Antiviral Activity : Interferes with viral replication processes.

- Antitumor Activity : Induces apoptosis in cancer cells and inhibits tumor growth.

Antimicrobial and Antiviral Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .

Antitumor Effects

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. A notable study reported that the compound affected cell migration and invasion in hepatocellular carcinoma models, suggesting its utility in cancer therapy .

Case Studies

- Study on β-glucuronidase Inhibition :

- Antitubercular Screening :

Comparison with Related Compounds

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Antimicrobial, Antiviral, Antitumor | Varies by study |

| 6-Aminopyrimidine-2,4(1H,3H)-dione | Antimicrobial | Not specified |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Antifibrotic | Not specified |

Propriétés

IUPAC Name |

6-amino-1H-pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPBQZRBLDZKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784-08-3 |

Source

|

| Record name | 2(1H)-Pyrimidinone, 6-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.